![molecular formula C22H30N6O2 B2907812 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 674306-01-5](/img/structure/B2907812.png)
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione, also known as BPMPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. BPMPD has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound’s interaction with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms has been studied .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant changes in their function . For instance, some compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the normal functioning of microbial cells .
Biochemical Pathways
It is known that similar compounds can disrupt various biochemical pathways in microbial cells, leading to their death .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity, suggesting that they may disrupt the normal functioning of microbial cells .
Advantages and Limitations for Lab Experiments
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione also has some limitations, including its relatively low potency and selectivity for adenosine receptors. These limitations may affect the interpretation of experimental results and require careful consideration in the design of studies.
Future Directions
There are several future directions for research on 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione. In neuroscience, further studies are needed to explore the neuroprotective effects of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a treatment for neurodegenerative diseases. In cancer treatment, further studies are needed to investigate the anticancer properties of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a chemotherapy agent. In cardiovascular disease, further studies are needed to explore the mechanisms of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a treatment for hypertension and other cardiovascular conditions.
Conclusion:
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a purine derivative that has gained attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its applications in various areas of research.
Synthesis Methods
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione can be synthesized using a multi-step process involving the reaction of 1,3-dimethyluric acid with benzylpiperazine, followed by the addition of propan-2-ylamine and the cyclization of the resulting intermediate. The final product is purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer treatment, and cardiovascular disease. In neuroscience, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer treatment, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its ability to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its ability to regulate blood pressure and may have potential as a treatment for hypertension.
properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-27-12-10-26(11-13-27)14-17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNNYSMMGIXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2907731.png)
![5-Dimethylphosphoryl-1-oxaspiro[2.5]octane](/img/structure/B2907734.png)
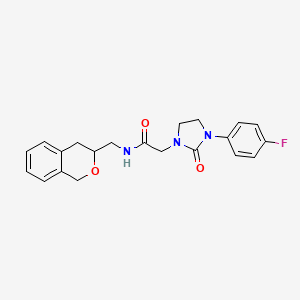

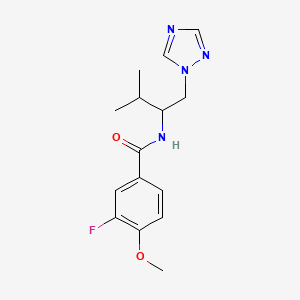
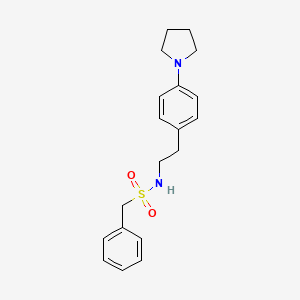
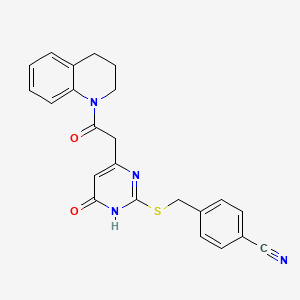
![1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2907746.png)

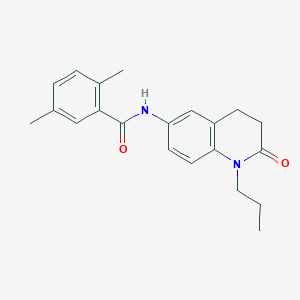

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2907750.png)
![1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole](/img/structure/B2907751.png)